Deca-2,9-dien-4,6-diyne-1,8-diol
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Overview
Description
Deca-2,9-dien-4,6-diyne-1,8-diol is a polyacetylene compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol . This compound is known for its unique structure, which includes two double bonds and two triple bonds, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Deca-2,9-dien-4,6-diyne-1,8-diol can be synthesized through various synthetic routes. One common method involves the use of alkyne coupling reactions, where terminal alkynes are coupled in the presence of a palladium catalyst. The reaction conditions typically include a base such as triethylamine and a solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved through optimized alkyne coupling reactions, ensuring high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Deca-2,9-dien-4,6-diyne-1,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bonds into double bonds or single bonds, resulting in alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Deca-2,9-dien-4,6-diyne-1,8-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Deca-2,9-dien-4,6-diyne-1,8-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s polyacetylene structure allows it to bind to active sites of enzymes, inhibiting their activity. Additionally, its ability to undergo oxidation and reduction reactions enables it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
Heptadeca-8-en-4,6-diyne-3,10-diol: A polyacetylene compound with similar structural features but a longer carbon chain.
Panaxydol: Another polyacetylene compound known for its cytotoxic properties.
Falcarinol: A polyacetylene compound with notable anticancer activity.
Uniqueness
Deca-2,9-dien-4,6-diyne-1,8-diol stands out due to its specific arrangement of double and triple bonds, which imparts unique chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H10O2 |
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Molecular Weight |
162.18 g/mol |
IUPAC Name |
deca-2,9-dien-4,6-diyne-1,8-diol |
InChI |
InChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2 |
InChI Key |
BAULTANCNGCCJT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C#CC#CC=CCO)O |
Origin of Product |
United States |
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